molecular formula C9H11NO2S B12222902 N-(2-Methoxyphenyl)-2-sulfanylacetamide CAS No. 17223-67-5

N-(2-Methoxyphenyl)-2-sulfanylacetamide

Cat. No.: B12222902
CAS No.: 17223-67-5
M. Wt: 197.26 g/mol
InChI Key: ZKOQGXVQKHYAKX-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-sulfanylacetamide is an organic compound characterized by the presence of a methoxyphenyl group and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyphenyl)-2-sulfanylacetamide typically involves the reaction of 2-methoxyaniline with chloroacetyl chloride to form N-(2-methoxyphenyl)-2-chloroacetamide. This intermediate is then treated with a thiol reagent, such as thiourea, to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxyphenyl)-2-sulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-2-sulfanylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The methoxyphenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-(2-Methoxyphenyl)-2-sulfanylacetamide can be compared with other similar compounds, such as:

    N-(2-Methoxyphenyl)-2-chloroacetamide: A precursor in its synthesis.

    N-(2-Methoxyphenyl)-2-sulfonylacetamide: An oxidized derivative with different chemical properties.

    N-(2-Methoxyphenyl)-2-thioacetamide: A structurally similar compound with a thioamide group instead of a sulfanyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

17223-67-5

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-sulfanylacetamide

InChI

InChI=1S/C9H11NO2S/c1-12-8-5-3-2-4-7(8)10-9(11)6-13/h2-5,13H,6H2,1H3,(H,10,11)

InChI Key

ZKOQGXVQKHYAKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CS

Origin of Product

United States

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